

# Discovery and history of phenothiazine compounds in medicinal chemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                    |
|----------------|------------------------------------|
| Compound Name: | Phenothiazine-10-carbonyl chloride |
| Cat. No.:      | B091198                            |

[Get Quote](#)

## The Phenothiazine Saga: From Synthetic Dyes to Modern Medicine

An In-depth Technical Guide on the Discovery and History of Phenothiazine Compounds in Medicinal Chemistry

## Abstract

The journey of phenothiazine compounds from their origins as synthetic dyes to their revolutionary role in psychopharmacology and beyond is a compelling narrative of serendipity, keen observation, and systematic medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, and development of phenothiazine derivatives. It delves into their synthesis, multifaceted mechanism of action, structure-activity relationships, and the key experimental protocols that have been instrumental in their evaluation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this remarkable class of compounds that forever changed the landscape of medicine.

## A Historical Odyssey: The Birth of a Therapeutic Revolution

The story of phenothiazines begins not in a pharmacy, but in the vibrant world of 19th-century dye chemistry. The parent compound, phenothiazine, was first synthesized in 1883 by August Bernthsen.<sup>[1]</sup> A derivative, methylene blue, synthesized in 1876, was initially used as a textile dye.<sup>[2]</sup> However, its therapeutic potential was first hinted at by the pioneering work of Paul Ehrlich, who observed its antimalarial properties in the late 19th century.<sup>[1]</sup>

The transition of phenothiazines from dyes to drugs gained momentum in the 1940s with the development of antihistamines. A team at Rhône-Poulenc in France, seeking new antihistaminic agents, synthesized promethazine, a phenothiazine derivative with potent sedative effects.<sup>[3][4]</sup> This sedative property caught the attention of French surgeon Henri Laborit, who in 1949 used promethazine in a "lytic cocktail" to reduce surgical shock and induce a state of calm indifference in patients.<sup>[3]</sup>

This pivotal observation set the stage for the breakthrough discovery. In 1950, Paul Charpentier, a chemist at Rhône-Poulenc, synthesized a chlorinated derivative of promazine, initially designated RP-4560 and later named chlorpromazine.<sup>[3]</sup> While it possessed antihistaminic properties, it also exhibited a profound calming effect without inducing sleep, a state Laborit termed "artificial hibernation."<sup>[1]</sup> Recognizing its potential in psychiatry, Laborit encouraged his psychiatric colleagues to investigate its use. In 1952, Jean Delay and Pierre Deniker administered chlorpromazine to a manic patient, with remarkable success in alleviating psychotic symptoms.<sup>[1]</sup> This marked the dawn of the psychopharmacological era, transforming the treatment of schizophrenia and other psychotic disorders.<sup>[3][5]</sup>

Following the success of chlorpromazine, a plethora of other phenothiazine antipsychotics were developed and introduced between 1954 and 1975, including fluphenazine, perphenazine, and thioridazine, each with varying potencies and side-effect profiles.<sup>[6]</sup>

## Timeline of Key Phenothiazine Antipsychotic Introductions

| Year of First Use/Approval (US) | Phenothiazine Compound |
|---------------------------------|------------------------|
| 1954                            | Chlorpromazine         |
| 1957                            | Perphenazine           |
| 1957                            | Trifluoperazine        |
| 1959                            | Fluphenazine           |
| 1959                            | Thioridazine           |

## The Core Mechanism of Action: Dopamine D2 Receptor Antagonism

The primary mechanism underlying the antipsychotic effects of phenothiazines is their ability to act as antagonists at dopamine D2 receptors in the mesolimbic pathway of the brain.<sup>[7]</sup> This blockade helps to alleviate the "positive" symptoms of schizophrenia, such as hallucinations and delusions, which are associated with hyperactivity of the dopaminergic system.<sup>[7]</sup>

## Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Upon activation by dopamine, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This, in turn, reduces the activity of Protein Kinase A (PKA). Phenothiazine derivatives, by blocking the D2 receptor, prevent this inhibitory cascade.



[Click to download full resolution via product page](#)

Dopamine D2 Receptor Signaling Pathway and Phenothiazine Inhibition.

## Beyond Dopamine: A Polypharmacological Profile

While D2 receptor antagonism is central to their antipsychotic action, phenothiazines are known for their broad pharmacological profile, interacting with a variety of other receptors, which contributes to both their therapeutic effects and side effects.<sup>[7]</sup> These include:

- Serotonin (5-HT) Receptors: Blockade of 5-HT2A receptors is a feature of many atypical antipsychotics and may contribute to a lower incidence of extrapyramidal side effects.<sup>[8]</sup>
- Adrenergic Receptors: Antagonism of  $\alpha$ 1-adrenergic receptors can lead to orthostatic hypotension.<sup>[7]</sup>
- Muscarinic Acetylcholine Receptors: Blockade of M1 receptors is responsible for anticholinergic side effects such as dry mouth, blurred vision, and constipation.<sup>[8]</sup>
- Histamine H1 Receptors: Antagonism at H1 receptors contributes to the sedative effects of many phenothiazines.<sup>[8]</sup>

This polypharmacology also underpins their use in other clinical applications, such as antiemetics (due to D2 blockade in the chemoreceptor trigger zone) and antihistamines.

## Structure-Activity Relationships (SAR)

The therapeutic efficacy and side-effect profile of phenothiazine derivatives are intricately linked to their chemical structure. Key structural features that influence their activity include:

- The Tricyclic Phenothiazine Nucleus: This forms the core scaffold essential for activity.
- Substitution at Position C2: The nature of the substituent at the C2 position of the phenothiazine ring is a major determinant of antipsychotic potency. Electron-withdrawing groups, such as chlorine (-Cl) or trifluoromethyl (-CF<sub>3</sub>), significantly enhance activity.<sup>[9]</sup> The -CF<sub>3</sub> group generally confers greater potency than -Cl.
- The Side Chain at Position N10: A three-carbon chain between the nitrogen at position 10 and the terminal amino group is optimal for neuroleptic activity. The nature of the terminal amino group also plays a crucial role, with piperazine derivatives generally exhibiting higher potency than aliphatic amino derivatives.<sup>[9]</sup>

## Quantitative SAR Data: Receptor Binding Affinities (Ki, nM)

The following table summarizes the binding affinities (Ki values in nM) of representative phenothiazine derivatives for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

| Compound        | Dopamine D2 | Serotonin 5-HT2A | Muscarinic M1 | α1-Adrenergic | Histamine H1 |
|-----------------|-------------|------------------|---------------|---------------|--------------|
| Chlorpromazine  | 1.4         | 13               | 1.9           | 1.8           | 0.5          |
| Fluphenazine    | 0.4         | 1.7              | 250           | 3.6           | 2.5          |
| Perphenazine    | 0.3         | 1.1              | 15            | 1.6           | 1.3          |
| Thioridazine    | 3.5         | 10               | 1.3           | 15            | 4.0          |
| Triflupromazine | 2.1         | 10               | 10            | 2.1           | 1.1          |
| Promazine       | 47          | 26               | 11            | 4.3           | 1.5          |

Note: Ki values are compiled from various sources and may show some variability between studies.

## Synthesis of Phenothiazine Derivatives

The synthesis of phenothiazine derivatives typically involves the formation of the tricyclic phenothiazine core followed by the addition of the side chain at the N10 position.

### Synthesis of Chlorpromazine

A common synthetic route to chlorpromazine involves the reaction of 3-chloro-N-phenylbenzenamine with sulfur to form 2-chloro-10H-phenothiazine.[\[10\]](#) This intermediate is then alkylated with 3-chloro-N,N-dimethylpropan-1-amine in the presence of a base, such as sodium amide or sodium hydroxide with a phase transfer catalyst, to yield chlorpromazine.[\[10\]](#) [\[11\]](#)



[Click to download full resolution via product page](#)

Simplified Synthesis of Chlorpromazine.

## Expanding Horizons: Phenothiazines in Cancer and Infectious Diseases

Beyond their profound impact on psychiatry, phenothiazines have demonstrated promising therapeutic potential in other areas, notably oncology and infectious diseases.

### Anticancer Activity

Several phenothiazine derivatives exhibit cytotoxic effects against various cancer cell lines. Their anticancer mechanisms are multifaceted and include:

- Induction of Apoptosis: Triggering programmed cell death in cancer cells.
- Inhibition of Key Signaling Pathways: Phenothiazines can disrupt critical cancer-promoting signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK1/2 pathways.<sup>[4]</sup>
- Reversal of Multidrug Resistance: Some phenothiazines can inhibit the function of P-glycoprotein, an efflux pump that contributes to multidrug resistance in cancer cells.



[Click to download full resolution via product page](#)

Phenothiazine Inhibition of the PI3K/Akt/mTOR Pathway.



[Click to download full resolution via product page](#)

Phenothiazine Inhibition of the MAPK/ERK Pathway.

## Quantitative Anticancer Activity Data (IC50, $\mu\text{M}$ )

The following table presents the half-maximal inhibitory concentration (IC50) values in  $\mu\text{M}$  for selected phenothiazines against various cancer cell lines. A lower IC50 value indicates greater potency.

| Compound        | A375 (Melanoma) | MCF-7 (Breast) | HCT116 (Colon) |
|-----------------|-----------------|----------------|----------------|
| Chlorpromazine  | 15.8            | 18.2           | 12.5           |
| Fluphenazine    | 8.9             | 10.5           | 7.8            |
| Thioridazine    | 12.3            | 14.7           | 9.6            |
| Trifluoperazine | 7.5             | 9.1            | 6.2            |

Note: IC50 values are compiled from various sources and can vary depending on the specific experimental conditions.

## Antimicrobial Activity

Certain phenothiazines have also demonstrated activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action in this context is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. Thioridazine, for instance, has been shown to be effective against multidrug-resistant strains of *Mycobacterium tuberculosis* and *Staphylococcus aureus*.<sup>[2]</sup>

## Experimental Protocols

The discovery and development of phenothiazine compounds have been underpinned by a variety of experimental techniques. The following are detailed methodologies for key assays.

### Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This assay is used to determine the binding affinity ( $K_i$ ) of a test compound for the dopamine D2 receptor.

- Objective: To quantify the ability of a phenothiazine derivative to displace a radiolabeled ligand from the D2 receptor.
- Materials:
  - Receptor Source: Membranes from cells (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor, or rat striatal tissue homogenates.
  - Radioligand: A high-affinity D2 receptor antagonist, such as [3H]spiperone.
  - Test Compound: Phenothiazine derivative at various concentrations.
  - Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10  $\mu$ M haloperidol).
  - Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl<sub>2</sub>, pH 7.4.
  - Filtration Apparatus: Cell harvester and glass fiber filters.
  - Scintillation Counter.
- Procedure:
  - Membrane Preparation: Homogenize the receptor source in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.
  - Assay Setup: In a 96-well plate, set up triplicate wells for:
    - Total Binding: Receptor membranes + radioligand.
    - Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.
    - Competitive Binding: Receptor membranes + radioligand + varying concentrations of the test compound.
  - Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC<sub>50</sub> value (concentration of test compound that inhibits 50% of specific binding) from a competitive binding curve. Calculate the Ki value using the Cheng-Prusoff equation:  $Ki = IC50 / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## cAMP Inhibition Functional Assay

This cell-based assay measures the functional antagonism of a compound at the D2 receptor.

- Objective: To determine the potency (IC<sub>50</sub>) of a phenothiazine derivative in blocking agonist-induced inhibition of cAMP production.
- Materials:
  - Cells: A cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.
  - D2 Receptor Agonist: Dopamine or a selective D2 agonist (e.g., quinpirole).
  - Adenylyl Cyclase Activator: Forskolin.
  - Test Compound: Phenothiazine derivative at various concentrations.
  - cAMP Detection Kit: e.g., HTRF, ELISA, or luminescence-based.
- Procedure:
  - Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
  - Assay:

- Pre-incubate the cells with various concentrations of the test compound (antagonist).
- Stimulate the cells with a fixed concentration of the D2 receptor agonist in the presence of forskolin (to elevate basal cAMP levels).
- Include control wells (vehicle, agonist alone, antagonist alone).
- Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
- Data Analysis: Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration. Determine the IC50 value from the dose-response curve.

## MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

- Objective: To determine the cytotoxic effect (IC50) of a phenothiazine derivative on cancer cells.
- Materials:
  - Cancer cell line of interest.
  - Complete cell culture medium.
  - Test Compound: Phenothiazine derivative at various concentrations.
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
  - Solubilization solution (e.g., DMSO or acidified isopropanol).
  - 96-well plates.
  - Microplate reader.
- Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.
- Treatment: Treat the cells with various concentrations of the phenothiazine derivative and incubate for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
- Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the test compound concentration to determine the IC<sub>50</sub> value.

## Experimental Workflow for Drug Discovery

The discovery and development of new phenothiazine derivatives, or other antipsychotic drugs, typically follow a structured workflow.

[Click to download full resolution via product page](#)

General Experimental Workflow for Antipsychotic Drug Discovery.

## Conclusion and Future Perspectives

The discovery and development of phenothiazine compounds represent a landmark achievement in medicinal chemistry and therapeutics. From their serendipitous discovery to their establishment as the first effective treatment for psychosis, phenothiazines have had an immeasurable impact on medicine and society. Their complex polypharmacology continues to be a source of new therapeutic opportunities, with ongoing research exploring their potential as anticancer and antimicrobial agents. The rich history of phenothiazines serves as a powerful reminder of the often-unpredictable path of scientific discovery and the enduring importance of keen clinical observation coupled with rigorous chemical and biological investigation. As our understanding of the molecular basis of disease deepens, the versatile phenothiazine scaffold may yet yield new therapeutic agents for a host of challenging medical conditions.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A history of antipsychotic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenothiazine - Wikipedia [en.wikipedia.org]
- 3. The story of antipsychotics: Past and present - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promethazine | Antihistamine, Sedative, Nausea Relief | Britannica [britannica.com]
- 5. The development of antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Timeline of the Development of Antipsychotic Drugs - Voronoi [voronoiapp.com]
- 7. researchgate.net [researchgate.net]
- 8. TRIFLUPROMAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. Synthesis and antitubercular activity of quaternized promazine and promethazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]

- 11. Promethazine Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Discovery and history of phenothiazine compounds in medicinal chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091198#discovery-and-history-of-phenothiazine-compounds-in-medicinal-chemistry>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)